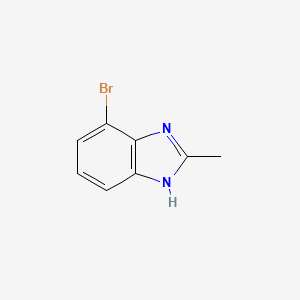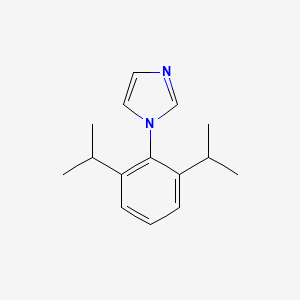![molecular formula C11H15NO6 B1339525 [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate is a complex organic compound that combines the structural features of pyrrole and talopyranose. Pyrrole-2-carboxylic acid is an organic compound with the formula HNC₄H₃CO₂H, known for its role in various biochemical processes . The esterification with 6-deoxy-alpha-L-talopyranose introduces additional functional groups, enhancing its chemical versatility.
Preparation Methods
The synthesis of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate typically involves the esterification of pyrrole-2-carboxylic acid with 6-deoxy-alpha-L-talopyranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, introducing different substituents depending on the reagents used.
Scientific Research Applications
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biochemical pathways involving pyrrole derivatives.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, making the compound valuable for research and therapeutic applications .
Comparison with Similar Compounds
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives and esters:
Pyrrole-2-carboxylic acid: A simpler structure without the ester group, primarily used in basic research.
6-deoxy-alpha-L-talopyranose: A sugar derivative that lacks the pyrrole moiety, used in carbohydrate chemistry.
Ethyl pyrrole-2-carboxylate: An ester of pyrrole-2-carboxylic acid with ethyl alcohol, used in organic synthesis.
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3/t5-,7+,8+,9+,11-/m0/s1 |
InChI Key |
NQHXKPPRDVOFFJ-PNCGEIHISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CN2)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


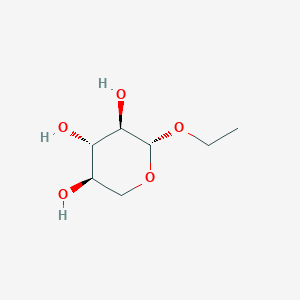

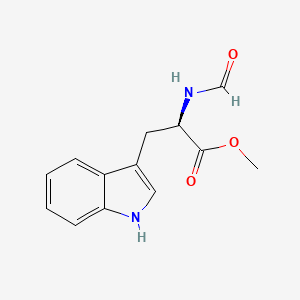
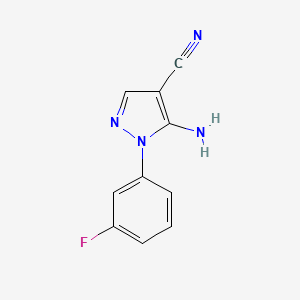

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)


![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
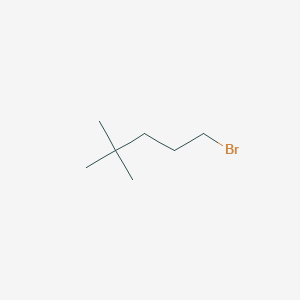
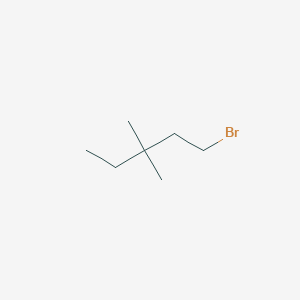
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
